1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a methoxy group attached to a benzodioxin ring and a methoxyphenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or benzodioxin ring positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone: Similar structure but without the methoxy group on the phenyl ring.
Properties
IUPAC Name |
1-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-20-14-5-3-12(4-6-14)9-15(19)13-10-16(21-2)18-17(11-13)22-7-8-23-18/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUIKATTXEVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC3=C(C(=C2)OC)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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